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Compound of Interest

Compound Name: 2,5-Diisopropyl-p-xylene

Cat. No.: B085143 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,5-diisopropyl-
p-xylene, a substituted aromatic hydrocarbon. The following sections detail the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for researchers and

scientists involved in chemical synthesis, characterization, and drug development.

Molecular Structure
2,5-diisopropyl-p-xylene

Molecular Formula: C₁₄H₂₂[1]

Molecular Weight: 190.33 g/mol [1][2]

IUPAC Name: 1,4-dimethyl-2,5-di(propan-2-yl)benzene[1]

CAS Number: 10375-96-9[1][2]

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,5-diisopropyl-p-
xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.22 Doublet 12H -CH(CH₃)₂

2.28 Singlet 6H Ar-CH₃

3.25 Septet 2H -CH(CH₃)₂

6.95 Singlet 2H Ar-H

Table 2: ¹³C NMR Spectroscopic Data[1]

Chemical Shift (δ) ppm Assignment

21.8 Ar-CH₃

24.0 -CH(CH₃)₂

30.5 -CH(CH₃)₂

126.5 Ar-CH

132.8 Ar-C-CH₃

144.7 Ar-C-CH(CH₃)₂

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://spectrabase.com/spectrum/FceNuQxKx4u
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Diisopropyl-p-xylene
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Diisopropyl-p-xylene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (aliphatic)

2870 Medium C-H stretch (aliphatic)

1460 Medium C-H bend (aliphatic)

1380 Medium C-H bend (aliphatic)

875 Strong
C-H bend (aromatic, para-

substituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data[1][2]

m/z Relative Intensity Assignment

190 35% [M]⁺ (Molecular Ion)

175 100% [M-CH₃]⁺

133 40% [M-C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2,5-diisopropyl-p-xylene is accurately weighed and dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no

solid particles are present. The liquid column should be approximately 4-5 cm high.[4]
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The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.[4]

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse

experiment is performed. Key parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, a spectral width covering the expected chemical shift range

(typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled

experiment is typically run to simplify the spectrum. A larger number of scans is required due

to the lower natural abundance of ¹³C.[5]

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample like 2,5-diisopropyl-p-xylene, the simplest method is to place a drop of

the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent

(e.g., CCl₄) and placing it in a solution cell.[6]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the salt plates (or the solvent-filled cell) is first recorded.

The sample is then placed in the instrument's beam path, and the sample spectrum is

acquired.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds.[7][8]

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in a technique called Electron Ionization (EI). This process removes an

electron from the molecule to form a positively charged molecular ion ([M]⁺).[7][8]

Mass Analysis and Detection:

The newly formed ions are accelerated into the mass analyzer.

The mass analyzer, which can be a quadrupole or a time-of-flight tube, separates the ions

based on their mass-to-charge ratio (m/z).[9]

The separated ions are then detected, and their abundance is recorded. The resulting data is

plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

Visualizations
The following diagrams illustrate the workflow and interpretation of the spectroscopic data.

Caption: Overall workflow for molecular structure elucidation using spectroscopic methods.

Caption: Information derived from ¹H and ¹³C NMR spectra for structural analysis.

Caption: Interpretation of key absorption bands in the IR spectrum of an aromatic compound.

Caption: Fragmentation pathway of 2,5-diisopropyl-p-xylene in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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